molecular formula C8H18O2 B6176017 2,2-dimethoxy-4-methylpentane CAS No. 1112-78-3

2,2-dimethoxy-4-methylpentane

Cat. No.: B6176017
CAS No.: 1112-78-3
M. Wt: 146.2
InChI Key:
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Description

2,2-Dimethoxy-4-methylpentane is an organic compound with the molecular formula C8H18O2 It is a branched alkane with two methoxy groups and a methyl group attached to the main carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethoxy-4-methylpentane can be synthesized through the reaction of 4-methylpentan-2-one with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes further reaction to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion of starting materials and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-4-methylpentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

2,2-Dimethoxy-4-methylpentane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethoxy-4,4-dimethylpentane: Similar structure but with an additional methyl group.

    2,3-Dimethoxy-4-methylpentane: Similar structure but with methoxy groups on different carbon atoms.

    2,2-Dimethoxy-3-methylpentane: Similar structure but with the methyl group on a different carbon atom.

Uniqueness

2,2-Dimethoxy-4-methylpentane is unique due to its specific arrangement of methoxy and methyl groups, which influences its chemical reactivity and potential applications. The compound’s structure allows for selective reactions and interactions that are not possible with other similar compounds.

Properties

IUPAC Name

2,2-dimethoxy-4-methylpentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-7(2)6-8(3,9-4)10-5/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPUFSIDCWSGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149540
Record name 4-Methyl-2-pentanone dimethylacetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112-78-3
Record name 4-Methyl-2-pentanone dimethylacetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-pentanone dimethylacetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethoxy-4-methylpentane
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